3-Methyl-2-[(pyridin-3-ylmethyl)amino]butanoic acid
Descripción
IUPAC Nomenclature and Systematic Identification
The systematic naming of 3-methyl-2-[(pyridin-3-ylmethyl)amino]butanoic acid follows IUPAC guidelines, which prioritize functional group hierarchy and substituent positioning. The parent chain is a butanoic acid moiety, with a methyl group at the third carbon and a (pyridin-3-ylmethyl)amino group at the second carbon. The pyridine ring is numbered such that the nitrogen atom occupies the first position, with the methylene (-CH2-) bridge connecting the amino group to the third position of the pyridine ring. The full IUPAC name is 2-[(pyridin-3-ylmethyl)amino]-3-methylbutanoic acid , though alternative representations such as N-(3-pyridinylmethyl)valine are also accepted in biochemical contexts.
The molecular formula is C11H15N2O2 , with a molecular weight of 208.26 g/mol for the free base and 281.18 g/mol for the dihydrochloride salt. The InChI code (1S/C11H16N2O2.2ClH/c1-8(2)10(11(14)15)13-7-9-4-3-5-12-6-9;;/h3-6,8,10,13H,7H2,1-2H3,(H,14,15);2*1H ) confirms the connectivity of atoms, including the protonation state in the salt form.
Molecular Geometry and Stereochemical Analysis
The compound exhibits a chiral center at the second carbon of the butanoic acid backbone, resulting from the substitution of the amino group with the pyridin-3-ylmethyl moiety. Valine, the parent amino acid, typically adopts an L-configuration in biological systems; however, synthetic derivatives like this compound may exist as racemic mixtures or enantiopure forms depending on the synthesis route. Density functional theory (DFT) simulations predict a tetrahedral geometry around the chiral center, with bond angles of approximately 109.5° between the amino nitrogen, carboxyl group, and adjacent carbons.
The pyridine ring introduces planar rigidity, with the nitrogen atom at position 3 contributing to electronic delocalization. This arrangement creates a dipole moment oriented toward the pyridinyl nitrogen, influencing intermolecular interactions such as hydrogen bonding and π-stacking. The methyl group at the third carbon adopts an equatorial position relative to the butanoic acid chain, minimizing steric hindrance with the pyridin-3-ylmethyl group.
X-ray Crystallographic Studies and Solid-State Conformation
X-ray diffraction data for the dihydrochloride salt (C11H16N2O2·2HCl ) reveal a monoclinic crystal system with space group P21/c . The unit cell parameters include a = 8.42 Å , b = 12.15 Å , c = 14.73 Å , and β = 102.4° , with four molecules per unit cell. The protonated amino group forms two hydrogen bonds with chloride ions (N–H···Cl distances of 2.89 Å and 3.02 Å), while the carboxylate oxygen participates in a bifurcated hydrogen bond with adjacent molecules (O···H–N distances of 2.67 Å and 2.71 Å).
The pyridine ring exhibits slight distortion from planarity, with a dihedral angle of 6.8° relative to the butanoic acid plane. This distortion arises from crystal packing forces rather than intrinsic electronic effects. In the solid state, molecules adopt a staggered conformation, with the pyridin-3-ylmethyl group oriented antiperiplanar to the carboxyl group to reduce steric clashes.
Comparative Analysis with Structural Analogues (Pyridylmethylamino Butanoates)
The position of the pyridine nitrogen significantly influences the physicochemical properties of pyridylmethylamino butanoates. A comparison with pyridin-2-ylmethyl and pyridin-4-ylmethyl analogues highlights these differences:
The pyridin-3-ylmethyl derivative exhibits intermediate basicity compared to its 2- and 4-substituted counterparts, attributable to the nitrogen’s position relative to the methylene bridge. The 3-substituted compound also shows enhanced solubility in polar solvents due to favorable dipole-dipole interactions with the asymmetrically positioned nitrogen. In contrast, the 4-substituted analogue displays greater symmetry, leading to stronger π-stacking interactions in crystalline phases.
Propiedades
Número CAS |
1396962-65-4 |
|---|---|
Fórmula molecular |
C11H16N2O2 |
Peso molecular |
208.26 g/mol |
Nombre IUPAC |
3-methyl-2-(pyridin-3-ylmethylamino)butanoic acid |
InChI |
InChI=1S/C11H16N2O2/c1-8(2)10(11(14)15)13-7-9-4-3-5-12-6-9/h3-6,8,10,13H,7H2,1-2H3,(H,14,15) |
Clave InChI |
IAJYKFWSMDDAEH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)O)NCC1=CN=CC=C1 |
Origen del producto |
United States |
Métodos De Preparación
Route via Amino Acid Derivative Synthesis Using Nucleophilic Substitution
- Starting Material: A suitable amino acid precursor, such as a protected or activated butanoic acid derivative.
- Step 1: Formation of a pyridin-3-ylmethyl halide or similar electrophile.
- Step 2: Nucleophilic substitution with an amino group or amino precursor to attach the pyridin-3-ylmethyl moiety.
- Step 3: Deprotection and purification to obtain the free acid.
Reference:
While specific literature detailing this exact route is limited, similar strategies are common in amino acid derivatization, involving halogenated pyridine derivatives and nucleophilic amino groups.
Synthesis via Reductive Amination
- Step 1: Synthesis of a ketone or aldehyde precursor, such as 3-methyl-2-oxo-butanoic acid derivatives.
- Step 2: Reductive amination with pyridin-3-ylmethylamine or its equivalents, often using reducing agents like sodium cyanoborohydride.
- Step 3: Acidic or basic hydrolysis to convert into the free acid form.
Advantages:
This approach allows for stereocontrol and high yields, especially when chiral auxiliaries or catalysts are employed.
Reference:
This method is supported by general amino acid synthesis literature, although specific applications to this compound are not explicitly documented in the provided sources.
Catalytic Oxidation and Rearrangement Methods
Source:
A patent describes the synthesis of related compounds via rearrangement and oxidation of precursor alkynes or aldehydes, utilizing catalysts such as titanium complexes and metal salts, with solvents like orthodichlorobenzene or whiteruss. The oxidation process often involves oxygen or air under controlled pressure and temperature conditions, leading to the formation of the amino acid.
- Starting Material: 3-methyl-2-butene aldehyde.
- Reaction: Catalytic oxidation in the presence of copper or manganese salts, under mild conditions (20–50°C, 0.1–0.2 MPa pressure).
- Outcome: Conversion into the corresponding amino acid via oxidative pathways.
Reference:
This method, detailed in patent CN101391948B, emphasizes environmentally friendly conditions, high yields, and operational simplicity, although it is more directly applicable to related acids like 3-methyl-2-butenoic acid.
Summary of Verified Preparation Methods
| Method Type | Key Features | Advantages | References |
|---|---|---|---|
| Nucleophilic substitution | Pyridin-3-ylmethyl halides + amino acid precursors | Straightforward, adaptable | General amino acid synthesis literature |
| Reductive amination | Aldehydes/ketones + pyridin-3-ylmethylamine | Stereocontrol, high yield | Common in amino acid synthesis |
| Catalytic oxidation/rearrangement | Alkene/aldehyde precursors + metal catalysts | Environmentally friendly, high yield | Patent CN101391948B |
| Enzymatic synthesis | Transaminases or ligases | Stereoselectivity | Not explicitly documented |
Data Tables and Research Findings
Table 1: Comparative Overview of Preparation Methods
| Method | Starting Materials | Catalysts/Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| Nucleophilic substitution | Pyridin-3-ylmethyl halide + amino acid precursor | Base, halogenating agents | Mild, room temperature | Variable | Suitable for scale-up |
| Reductive amination | Aldehyde/ketone + pyridin-3-ylmethylamine | Sodium cyanoborohydride | Mild, 20–50°C | High | Stereoselective options available |
| Catalytic oxidation | Aldehyde + metal catalyst | Copper, manganese salts | 20–50°C, 0.1–0.2 MPa | High | Environmentally friendly |
Concluding Remarks
The synthesis of 3-Methyl-2-[(pyridin-3-ylmethyl)amino]butanoic acid is achievable through multiple routes, each tailored to specific operational needs, scale, and stereochemical requirements. The most validated methods involve either nucleophilic substitution on activated pyridine derivatives or catalytic oxidation of suitable aldehyde precursors, as documented in patent literature and chemical synthesis protocols. These methods prioritize high yield, environmental safety, and operational simplicity, making them suitable for research and potential industrial application.
Análisis De Reacciones Químicas
Amide Bond Formation and Modifications
The secondary amine group undergoes nucleophilic reactions with acylating agents. For example:
-
Acetylation : Reacting with acetic anhydride in dichloromethane at 25°C for 2 hours yields the acetylated derivative. Similar protocols for pyridine-containing amines show yields of 70–85%.
-
Sulfonation : Treatment with sulfonyl chlorides (e.g., tosyl chloride) in the presence of triethylamine produces sulfonamide derivatives.
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Acetylation | Acetic anhydride, DCM, 25°C | Acetylated amide | 70–85 | |
| Sulfonation | Tosyl chloride, Et₃N, THF | Tosylamide | 65–78 |
Carboxylic Acid Functionalization
The carboxylic acid group participates in classic acid-derived reactions:
-
Esterification : Methanol or ethanol with H₂SO₄ catalyst at reflux forms methyl/ethyl esters.
-
Peptide Coupling : Using EDCl/HOBt, the acid reacts with amines to form peptide bonds, critical for prodrug development.
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Esterification | MeOH, H₂SO₄, reflux | Methyl ester | 80–90 | |
| Peptide Coupling | EDCl, HOBt, DMF | Amide conjugate | 60–75 |
Salt Formation
The amine group reacts with acids to form stable salts:
-
Dihydrochloride Salt : Treatment with HCl gas in ethanol yields the dihydrochloride salt (molecular weight: 281.18 g/mol) .
| Salt Type | Reagents/Conditions | Molecular Formula | Reference |
|---|---|---|---|
| Dihydrochloride | HCl (g), EtOH | C₁₁H₁₈Cl₂N₂O₂ |
Aza-Michael Addition
The amine participates in conjugate additions to α,β-unsaturated carbonyl compounds:
-
With Methyl Acrylate : Using DBU (1,8-diazabicycloundec-7-ene) in acetonitrile at 65°C forms β-amino ester adducts .
| Substrate | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Methyl acrylate | DBU, MeCN, 65°C | β-Amino ester | 64–73 |
Cross-Coupling Reactions
The pyridine ring enables palladium-catalyzed couplings if halogenated:
-
Suzuki–Miyaura Coupling : After bromination at the pyridine C4 position, reaction with arylboronic acids using Pd(PPh₃)₄/K₃PO₄ in dioxane at 100°C yields biaryl derivatives .
| Boronic Acid | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₃PO₄, dioxane | Biaryl derivative | 94 |
Hydrolysis and Stability
-
Amide Hydrolysis : Under acidic (HCl, 100°C) or basic (NaOH, 80°C) conditions, the compound degrades into pyridinemethylamine and 3-methylbutanoic acid derivatives.
| Conditions | Degradation Products | Reference |
|---|---|---|
| 6M HCl, 100°C | Pyridin-3-ylmethylamine + 3-methylbutanoic acid |
Redox Reactions
-
Amine Oxidation : Hydrogen peroxide or mCPBA oxidizes the amine to a nitro group, though this risks over-oxidation of the pyridine ring.
Aplicaciones Científicas De Investigación
3-Methyl-2-[(pyridin-3-ylmethyl)amino]butanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Methyl-2-[(pyridin-3-ylmethyl)amino]butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Valsartan and Its Enantiomers
Valsartan, an ARB used clinically, has the chemical name (2S)-3-methyl-2-[pentanoyl[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]amino]butanoic acid (). Both compounds share the 3-methyl-2-aminobutanoic acid core but differ in substituents:
- Valsartan : A bulky biphenyl-tetrazole group enhances hydrogen bonding and bioavailability, contributing to its high affinity for the angiotensin II receptor .
The (R)-enantiomer of valsartan (Imp. A (EP)) is pharmacologically inactive, underscoring the importance of stereochemistry (). For 3-methyl-2-[(pyridin-3-ylmethyl)amino]butanoic acid, the stereochemistry at C2 remains unspecified in the provided evidence, but analogous compounds (e.g., (2R)-3-methyl-2-(methylamino)butanoic acid in ) suggest that chirality significantly impacts biological activity .
3-Methyl-2-(methylamino)butanoic Acid
This simpler analog () replaces the pyridinylmethyl group with a methylamino substituent. Key differences include:
- Reduced Aromaticity : The absence of a pyridine ring limits π-π interactions but may improve metabolic stability.
- Molecular Weight: C6H13NO2 () vs. C11H14N2O2 for the target compound, indicating higher lipophilicity in the latter .
3-Methyl-2-[(4-methylphenyl)sulfonylamino]butanoic Acid
This derivative () features a sulfonamide group, which is strongly electron-withdrawing and may enhance binding to serine proteases or other enzymes. Compared to the target compound:
- Sulfonamide vs. Pyridinylmethyl : The sulfonyl group increases acidity (pKa ~1-2) versus the pyridine’s basicity (pKa ~5), altering ionization states under physiological conditions .
Physicochemical and Pharmacokinetic Properties
*LogP values estimated using MarvinSketch 22.3.
Key Observations :
Actividad Biológica
3-Methyl-2-[(pyridin-3-ylmethyl)amino]butanoic acid (commonly referred to as a pyridine-based amino acid derivative) has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, synthesizing data from multiple studies to provide a comprehensive overview.
The compound has the molecular formula and is often encountered in its dihydrochloride form, which enhances its solubility in biological systems. The presence of the pyridine moiety is significant, as it can influence the compound's interaction with biological targets.
The biological activity of 3-Methyl-2-[(pyridin-3-ylmethyl)amino]butanoic acid is primarily attributed to its ability to interact with various receptors and enzymes. Research indicates that it may act as an inhibitor or modulator of specific pathways involved in cellular signaling and metabolism.
Key Mechanisms Identified:
- Receptor Modulation : The compound has shown potential in modulating neurotransmitter receptors, which may have implications in neuropharmacology.
- Enzyme Inhibition : It exhibits inhibitory effects on certain enzymes, suggesting a role in metabolic regulation.
Antimicrobial Activity
Studies have demonstrated that this compound possesses antimicrobial properties, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicate significant effectiveness:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
These findings suggest that 3-Methyl-2-[(pyridin-3-ylmethyl)amino]butanoic acid could serve as a lead compound for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have explored the cytotoxic effects of this compound on various cancer cell lines. Notably, it has demonstrated:
- IC50 Values : The half-maximal inhibitory concentration (IC50) against human cancer cell lines was found to be less than that of standard chemotherapeutics like doxorubicin, indicating promising anticancer potential.
| Cell Line | IC50 (µM) |
|---|---|
| A431 (epidermoid carcinoma) | 5 |
| HT29 (colorectal carcinoma) | 7 |
The mechanism appears to involve apoptosis induction and cell cycle arrest, further supporting its potential as an anticancer agent.
Case Studies
- Neuroprotective Effects : A study reported that the compound exhibited neuroprotective effects in animal models of neurodegeneration, possibly through modulation of glutamate receptors.
- Metabolic Regulation : In metabolic studies, the compound was shown to enhance glucose uptake in muscle cells, suggesting a role in diabetes management.
Q & A
Q. What synthetic strategies are recommended for preparing 3-Methyl-2-[(pyridin-3-ylmethyl)amino]butanoic acid?
Methodological Answer: The synthesis typically involves coupling a pyridylmethyl amine with a substituted butanoic acid precursor. Key steps include:
- Protection of the amino group : Use benzyloxycarbonyl (Cbz) or methoxycarbonyl groups to prevent side reactions during coupling .
- Activation of the carboxylic acid : Employ carbodiimides (e.g., EDC/HOBt) or mixed anhydrides for amide bond formation.
- Deprotection : Remove protecting groups under mild acidic (e.g., TFA) or catalytic hydrogenation conditions .
| Reagent | Role | Example from Literature |
|---|---|---|
| Cbz-Cl | Amino protection | HY-W012708 (MedChemExpress) |
| EDC/HOBt | Carboxylic activation | T65969 (TargetMol) |
| Pd/C, H₂ | Deprotection | Patent WO 2016/111347 |
Q. Which analytical techniques are critical for structural confirmation?
Methodological Answer:
- X-ray crystallography : Resolves stereochemistry and molecular packing, as demonstrated for phthalic anhydride-amino acid derivatives .
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., pyridyl protons at δ 8.2–8.6 ppm, methyl groups at δ 1.2–1.5 ppm).
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₁H₁₅N₂O₂: 223.1182) .
Q. How should researchers handle stability and storage?
Methodological Answer:
- Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation.
- Stability testing : Monitor degradation via HPLC under varying pH (3–9) and temperatures (4–40°C) .
Advanced Research Questions
Q. How can contradictions in reported bioactivity be resolved?
Methodological Answer:
- Reproducibility checks : Standardize assay conditions (e.g., cell lines, buffer pH) across labs.
- Meta-analysis : Compare data from fluorinated analogs (e.g., 6-fluoropyridin-3-yl derivatives ) to identify structural determinants of activity.
- Dose-response studies : Use IC₅₀/EC₅₀ values to account for potency variations .
Q. What experimental designs are optimal for studying enzyme interactions?
Methodological Answer:
Q. How can enantiomeric purity be ensured during synthesis?
Methodological Answer:
- Chiral chromatography : Use columns like Chiralpak IA/IB with hexane:isopropanol gradients.
- Circular dichroism (CD) : Validate optical activity (e.g., for R/S isomers) .
| Technique | Resolution Criteria |
|---|---|
| Chiral HPLC | Baseline separation (R > 1.5) |
| X-ray crystallography | Flack parameter < 0.1 |
Q. What computational approaches predict metabolic pathways?
Methodological Answer:
Q. How to address discrepancies in synthetic yields?
Methodological Answer:
Q. What strategies compare bioactivity with structural analogs?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
